8-Hydroxy-7-methoxyflavone

Vue d'ensemble

Description

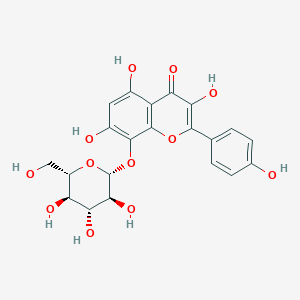

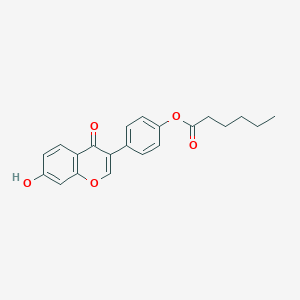

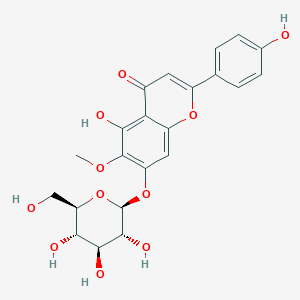

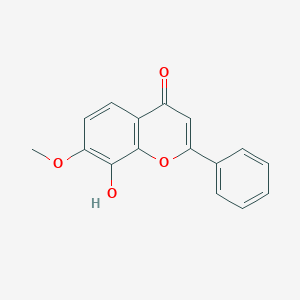

8-Hydroxy-7-methoxyflavone is a monomethoxyflavone and a monohydroxyflavone . It has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . The IUPAC name for this compound is 8-hydroxy-7-methoxy-2-phenylchromen-4-one .

Molecular Structure Analysis

The InChI string for 8-Hydroxy-7-methoxyflavone is InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 . The Canonical SMILES string is COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O .Physical And Chemical Properties Analysis

8-Hydroxy-7-methoxyflavone has a topological polar surface area of 55.8 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 268.07355886 g/mol .Applications De Recherche Scientifique

Antidiabetic Research

8-Hydroxy-7-methoxyflavone has been studied for its potential antidiabetic properties. Research suggests that modifications like methylation and acetylation of flavonoids, including 8-Hydroxy-7-methoxyflavone, can enhance their antidiabetic activity. These studies involve in vitro evaluations, insulin secretion assays, and molecular docking to understand their effectiveness against type 2 diabetes mellitus .

Material Science

In material science, the compound serves as a valuable reagent and building block. Its unique chemical structure enables the creation of novel materials with tailored properties, which is crucial for developing advanced materials with specific functionalities .

Chemical Synthesis

8-Hydroxy-7-methoxyflavone is utilized in chemical synthesis as a versatile reagent. It aids in the synthesis of complex molecules, particularly in the development of new pharmacologically active compounds. Its role in the synthesis of polymethoxyflavones, which have shown various biological activities, is of significant interest .

Pharmaceuticals

The pharmaceutical industry leverages 8-Hydroxy-7-methoxyflavone for developing drug candidates. Its structural features are conducive to the development of targeted therapies for a range of health conditions, including neurological and metabolic diseases .

Agrochemicals

In agrochemical applications, the methoxylated flavonoids, including 8-Hydroxy-7-methoxyflavone, are known for their antimicrobial activities. They contribute to plant defense mechanisms and are considered for crop protection and improvement strategies .

Biotechnology

Biotechnological applications of 8-Hydroxy-7-methoxyflavone include its use in enhancing the antidiabetic activity of selected flavonoids. The compound’s ability to form good lipid droplet formations suggests its potential in biotechnological processes aimed at treating metabolic disorders .

Orientations Futures

Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . The structure–activity relationship study of flavones on the anti-dengue activity remains mostly limited to the natural-occurring analogs . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .

Mécanisme D'action

Target of Action

8-Hydroxy-7-methoxyflavone is a type of flavonoid, a class of compounds known for their diverse biological activities Flavonoids are generally known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

Flavonoids are known to exert their effects through various mechanisms, such as modulation of enzyme activity, interaction with cell signaling pathways, and direct interaction with receptors .

Biochemical Pathways

Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and glucose metabolism .

Pharmacokinetics

Flavonoids are generally known to have variable bioavailability due to factors such as metabolism in the gut and liver .

Result of Action

Flavonoids are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antihyperglycemic activities .

Action Environment

The action of 8-Hydroxy-7-methoxyflavone, like other flavonoids, can be influenced by various environmental factors. These may include factors related to the individual (such as age, sex, and health status), as well as external factors (such as diet and exposure to other chemicals) .

Propriétés

IUPAC Name |

8-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFKWMXGTOJNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350269 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-7-methoxyflavone | |

CAS RN |

40316-76-5 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 8-hydroxy-7-methoxyflavone influence its potential antidiabetic activity?

A1: Research suggests that the methoxy group at position C-8 in 8-hydroxy-7-methoxyflavone plays a crucial role in its antidiabetic properties. [] This activity is likely linked to the enhancement of glucose uptake, potentially through the upregulation of GLUT4 and C/EBP-α expression. [] Furthermore, adding an acetate group at the C-5 and C-7 positions of the flavone skeleton may further enhance this antidiabetic effect. []

Q2: What is the significance of the non-planar conformation observed in the crystal structure of 8-hydroxy-7-methoxyflavone?

A2: The crystal structure of 8-hydroxy-7-methoxyflavone reveals a non-planar conformation, which is unusual for flavones. [] This deviation from planarity is likely due to molecular packing within the crystal structure rather than resonance effects. [] A strong intermolecular hydrogen bond (d (O4—H8) = 1.7 Å) further contributes to this non-planar conformation. [] This structural information can be valuable for understanding the molecule's interactions with biological targets and for further drug design efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.